molecular formula C12H9ClN4 B12717946 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- CAS No. 130707-32-3

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-

Katalognummer: B12717946
CAS-Nummer: 130707-32-3
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: XEKCWFOWFZFELV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a chlorophenylamino group. Its molecular formula is C12H9ClN4, and it is known for its potential in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with 4-chloroaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-pyridinecarbonitrile
  • 3-Pyridinecarbonitrile, 2-amino-4-(dimethylamino)-

Uniqueness

Compared to similar compounds, 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is unique due to the presence of the chlorophenylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential in medicinal chemistry and material science applications.

Eigenschaften

CAS-Nummer

130707-32-3

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

2-amino-4-(4-chloroanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9ClN4/c13-8-1-3-9(4-2-8)17-11-5-6-16-12(15)10(11)7-14/h1-6H,(H3,15,16,17)

InChI-Schlüssel

XEKCWFOWFZFELV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=C(C(=NC=C2)N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.